molecular formula C20H13BrClN3O2S B6065308 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Cat. No.: B6065308
M. Wt: 474.8 g/mol
InChI Key: JAQKWLXHAQWUAL-FMIVXFBMSA-N
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Description

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrimidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Properties

IUPAC Name

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN3O2S/c1-10-12(13-8-11(21)6-7-16(13)23-10)9-14-18(26)24-20(28)25(19(14)27)17-5-3-2-4-15(17)22/h2-9,27H,1H3,(H,24,26,28)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQKWLXHAQWUAL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1=CC3=C(N(C(=S)NC3=O)C4=CC=CC=C4Cl)O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NC2=C(/C1=C/C3=C(N(C(=S)NC3=O)C4=CC=CC=C4Cl)O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring and the phenyl group. Key steps include:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Bromination and Methylation: The indole derivative is then brominated and methylated to introduce the bromo and methyl groups.

    Pyrimidine Ring Formation: The pyrimidine ring is formed through condensation reactions involving appropriate precursors such as urea or thiourea.

    Final Coupling: The final step involves coupling the indole and pyrimidine derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are pyrimidine-based drugs with significant therapeutic applications.

    Phenyl Derivatives: Compounds such as chlorophenyl and bromophenyl derivatives are commonly used in medicinal chemistry.

Uniqueness

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is unique due to its combination of indole, pyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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